Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
CAS No.: 380382-29-6
Cat. No.: VC2655886
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 380382-29-6 |
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Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 5-bromo-2-(4-methylimidazol-1-yl)pyridine |
Standard InChI | InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 |
Standard InChI Key | ZZJHQPQEIHWUBI-UHFFFAOYSA-N |
SMILES | CC1=CN(C=N1)C2=NC=C(C=C2)Br |
Canonical SMILES | CC1=CN(C=N1)C2=NC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
NMR Spectroscopy
In ¹H NMR spectroscopy, we would expect to observe characteristic signals for the aromatic protons of both ring systems. Based on spectral data from related compounds, including various brominated imidazole-pyridine hybrids described in the literature, we can anticipate the following pattern of signals :
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Three distinct signals for the pyridine ring protons, likely appearing in the range of δ 7.5-8.5 ppm
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Two signals for the imidazole ring protons, typically in the range of δ 6.8-7.5 ppm
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A singlet representing the methyl group protons, likely around δ 2.2-2.4 ppm
In ¹³C NMR spectroscopy, nine carbon signals would be expected, corresponding to:
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Five carbon signals for the pyridine ring
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Three carbon signals for the imidazole ring
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One signal for the methyl carbon, likely around δ 10-15 ppm
Synthesis Methods
Coupling Reactions
A potential synthetic approach could involve coupling reactions between a 5-bromopyridine-2-yl precursor (with a suitable leaving group at position 2) and 4-methyl-1H-imidazole. This type of coupling could potentially be achieved through nucleophilic aromatic substitution reactions, particularly if the pyridine substrate contains a good leaving group at position 2.
Metal-catalyzed Cross-coupling
Another promising approach might involve metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which has been successfully applied to create C-N bonds between heterocycles. This method would likely employ palladium catalysts with appropriate ligands to facilitate the coupling between the pyridine and imidazole moieties.
Direct Functionalization
A third approach might involve the direct functionalization of 2-(imidazol-1-yl)pyridine through selective bromination at the 5-position of the pyridine ring, potentially using brominating agents such as N-bromosuccinimide (NBS) under carefully controlled conditions to achieve regioselectivity.
Related Synthesis Examples
The literature provides insights into the synthesis of related compounds that could inform approaches to synthesizing Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-:
The synthesis of 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine involves a one-pot three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in the presence of ethanol and acetic acid at 70°C . This approach demonstrates the feasibility of creating bonds between pyridine and imidazole rings through condensation reactions.
Approach | Key Reagents | Reaction Conditions | Potential Challenges |
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Nucleophilic Substitution | 5-bromo-2-halopyridine, 4-methyl-1H-imidazole, base | DMF, elevated temperature (80-120°C) | Regioselectivity in the imidazole attack |
Metal-catalyzed Coupling | 5-bromo-2-halopyridine, 4-methyl-1H-imidazole, Pd catalyst, ligand | Toluene or DMF, 80-120°C | Catalyst optimization, side reactions |
Directed Bromination | 2-(4-methyl-1H-imidazol-1-yl)pyridine, brominating agent | Various solvents, controlled temperature | Regioselectivity of bromination |
Modified Condensation | 5-bromopyridine-2-carbaldehyde, appropriate α-diketone, ammonia source | Ethanol/acetic acid, 70-80°C | Control of substitution pattern |
Comparative Analysis with Similar Compounds
Structural Comparison
To better understand Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-, it is valuable to compare it with structurally related compounds found in the scientific literature:
Table 4.1: Structural Comparison of Related Compounds
Reactivity Profiles
The reactivity of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- would be influenced by several structural features that distinguish it from the related compounds listed above:
Bromine Reactivity
The bromine at position 5 of the pyridine ring provides a site for various coupling reactions, including Suzuki, Stille, and Sonogashira couplings. The position of this bromine atom para to the pyridine nitrogen creates a reactive site that is electronically distinct from the bromine positioning in compounds like 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, where the bromine is located at position 2 of the pyridine ring .
Nitrogen Basicity and Coordination
The compound contains three nitrogen atoms with different electronic environments:
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The pyridine nitrogen acts as a weak base (pKa typically around 5-6) and potential metal coordination site
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The imidazole ring contains two nitrogen atoms with different electronic properties, contributing additional basicity and potential coordination capabilities
Electronic Effects of Methyl Substitution
The methyl group at position 4 of the imidazole ring would exert an electron-donating effect, potentially increasing the electron density in the imidazole ring and altering its reactivity compared to non-methylated analogues or those with methyl groups at different positions.
Applications and Biological Activities
Anticancer Activity
Compounds containing both pyridine and imidazole moieties have shown various biological activities. The literature indicates that certain 2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were evaluated for anticancer activity against human cancer cell lines HT-1080 (Human fibrosarcoma cells) and Caco-2 (Human colorectal adenocarcinoma cells) . Compounds labeled as 7b, 7c, and 7f showed potent activity against HT-1080 cells, while 7b and 7c demonstrated significant activity against Caco-2 cells .
Based on these findings, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- might potentially exhibit anticancer properties, although its specific activity profile would likely differ due to its simpler structure lacking the additional phenyl and triazole groups present in the tested compounds.
Synthetic Applications
The compound could serve as a valuable intermediate in organic synthesis due to several key features:
Ligand Chemistry
The combined pyridine-imidazole system could serve as a bidentate or tridentate ligand for metal complexation, opening applications in coordination chemistry, catalysis, and materials science.
Scaffold Development
The core structure could serve as a scaffold for the development of compound libraries with diverse substitution patterns, potentially useful in medicinal chemistry and drug discovery efforts.
Table 5.1: Potential Applications of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
Analytical Methods for Identification and Characterization
Spectroscopic Methods
The identification and characterization of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- would typically involve multiple spectroscopic techniques to confirm its structure and assess its purity.
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy would be critical for structural confirmation. Based on the literature for related compounds, the following spectral features would be expected:
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¹H NMR would show characteristic patterns for the aromatic protons of both the pyridine and imidazole rings, as well as the methyl group. From similar compounds in the literature, we can anticipate that the pyridine protons would appear in the range of δ 7.5-8.5 ppm, with the bromine substitution creating a characteristic splitting pattern .
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¹³C NMR would confirm the carbon framework, showing distinctive signals for the pyridine carbons, imidazole carbons, and the methyl carbon.
From the available literature, we can see examples of NMR characterization for related compounds. For instance, the ¹H NMR data for various 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives shows signals at δ 8.48-8.49 (s, 1H), 7.90-7.92 (d, J = 7.85 Hz, 1H), etc. , which gives insight into the expected chemical shift patterns for aromatic protons in these types of systems.
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight and fragmentation pattern. The expected molecular ion peak would appear at m/z 238, with the characteristic isotope pattern of bromine (approximately equal peaks at M and M+2) serving as a distinguishing feature.
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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C=N stretching (pyridine and imidazole)
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C=C aromatic stretching
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C-H stretching (aromatic and methyl)
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C-Br stretching
Chromatographic Techniques
Chromatographic methods would be valuable for assessing the purity of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- and separating it from reaction mixtures:
High-Performance Liquid Chromatography (HPLC)
HPLC would be useful for both analytical and preparative purposes, allowing for the separation and quantification of the compound. From the literature, we can see that column chromatography using hexane/ethyl acetate was used to purify related compounds , suggesting similar approaches might be effective for the target compound.
Thin-Layer Chromatography (TLC)
TLC would be valuable for reaction monitoring and preliminary purity assessment. The literature indicates that TLC was used to monitor reactions involving related compounds, with Rf values in EtOAc:n-Hexane systems typically in the range of 0.34-0.40 .
Table 6.1: Key Analytical Methods for Characterizing Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
Analytical Method | Key Information Provided | Expected Features |
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¹H NMR | Proton environments and connectivity | Signals for pyridine protons (δ ~7.5-8.5 ppm), imidazole protons (δ ~6.8-7.5 ppm), methyl protons (δ ~2.2-2.4 ppm) |
¹³C NMR | Carbon framework | Signals for 9 carbon environments |
Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 238, bromine isotope pattern |
IR Spectroscopy | Functional group identification | C=N, C=C, C-H, C-Br stretching bands |
TLC | Purity assessment | Expected Rf ~0.3-0.4 in EtOAc:n-Hexane systems |
HPLC | Quantitative analysis | Characteristic retention time |
Elemental Analysis | Compositional verification | C₉H₈BrN₃: C, 45.41%; H, 3.39%; N, 17.65%; Br, 33.55% |
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